2-Methyl-2,3-diphenylpropanenitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-2,3-diphenylpropanenitrile can be achieved through a variation of the nitrile-Aldol reaction. This involves the combination of benzophenone and propionitrile in the presence of a sodamide base and ethyl ether solvent, leading to 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile .Molecular Structure Analysis
The (2S)-2-methyl-2,3-diphenylpropanenitrile molecule contains a total of 33 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aliphatic) .Scientific Research Applications
Photophysics and Spectroscopy
Researchers study the photophysical properties of 2-Methyl-2,3-diphenylpropanenitrile. Its absorption and emission spectra provide insights into its electronic transitions. These investigations contribute to our understanding of excited-state behavior and aid in designing fluorescent probes or sensors.
Mechanism of Action
Mode of Action
It’s known that nitriles, the class of organic compounds that 2-methyl-2,3-diphenylpropanenitrile belongs to, can undergo various chemical reactions, including hydrolysis, reduction, and addition reactions, which could potentially influence their interactions with biological targets .
Pharmacokinetics
It’s known that the compound has a density of 107 g/cm³ and a boiling point of 3308ºC at 760mmHg . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a research compound, its effects are likely dependent on the specific experimental conditions and biological systems used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Methyl-2,3-diphenylpropanenitrile. For instance, its stability could be affected by strong oxidizing agents .
properties
IUPAC Name |
2-methyl-2,3-diphenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSQCJLUIIUDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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